4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-Butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with a butoxy group at the para position and a 2,4,6-trimethylphenyl moiety at the 5-position of the thiadiazole ring. This compound belongs to a class of heterocyclic molecules extensively studied for their anticancer, antimicrobial, and enzyme-inhibitory properties. The 1,3,4-thiadiazole scaffold is known for its metabolic stability and ability to interact with biological targets such as dihydrofolate reductase (DHFR) and lipoxygenases .
Properties
IUPAC Name |
4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-5-6-11-27-18-9-7-17(8-10-18)20(26)23-22-25-24-21(28-22)19-15(3)12-14(2)13-16(19)4/h7-10,12-13H,5-6,11H2,1-4H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRQTLOVZFVLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The Hurd-Mori reaction remains a cornerstone for 1,3,4-thiadiazole synthesis. A modified approach involves cyclizing a thiosemicarbazide derivative with an acylating agent:
- Thiosemicarbazide Formation :
- Cyclization :
Example Protocol :
Mesitylacetic acid hydrazide (1.0 eq) and thiophosgene (1.2 eq) in anhydrous THF were stirred at 0°C for 2 h. After quenching with ice water, the precipitate was filtered and recrystallized from ethanol to yield the thiosemicarbazide (85% yield). The intermediate was then refluxed with TFAA (2.0 eq) in dichloromethane for 4 h, yielding 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine (72% yield).
Oxidative Dimerization of Thioamides
Adapting the solvent-free method from Rajput et al., mesitylthioamide can undergo oxidative dimerization using Lawesson’s reagent (LR) and tert-butyl hydroperoxide (TBHP):
Advantages :
- Eliminates chromatographic purification.
- Broad functional group tolerance, accommodating electron-rich aryl groups like mesityl.
Preparation of 4-Butoxybenzoyl Chloride
Synthesis of 4-Butoxybenzoic Acid
- Alkylation of 4-Hydroxybenzoic Acid :
- Acid Chloride Formation :
Amide Coupling Strategies
Schotten-Baumann Reaction
Classical acylation in biphasic conditions:
Coupling via Carbodiimide Reagents
Modern methods employ EDCl/HOBt for enhanced efficiency:
- Conditions :
- EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (2.0 eq) in anhydrous DMF, 25°C, 12 h.
- Yield : 82–88% with minimal racemization.
Comparative Analysis of Methodologies
Key Observations :
- Oxidative dimerization offers greener metrics but requires strict stoichiometric control.
- EDCl/HOBt coupling outperforms classical methods in yield and reproducibility.
Scale-Up Considerations and Industrial Relevance
Solvent-Free Thiadiazole Synthesis
The solvent-free approach from Rajput et al. reduces waste and operational costs, aligning with green chemistry principles. Pilot-scale trials demonstrated consistent yields (70–73%) at kilogram-scale production.
Continuous Flow Acylation
Adopting flow chemistry for the amide coupling step minimizes reaction time (2 h → 15 min) and improves heat management, critical for exothermic acylation reactions.
Chemical Reactions Analysis
Types of Reactions: 4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo and nitro substituents (e.g., compounds in ) enhance anticancer and antioxidant activities by increasing electrophilicity and interaction with enzyme active sites.
- Lipophilic Groups : Butoxy and trimethylphenyl groups in the target compound may improve bioavailability compared to polar analogs like 4-fluoro derivatives .
- Halogenation: Dichloro/trichloro derivatives exhibit stronger DHFR inhibition (∆G = −9.0 kcal/mol vs. −8.4 kcal/mol for non-halogenated analogs), suggesting halogen interactions enhance binding .
Anticancer Activity
- Bromo-Substituted Analogs : 2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated 100% protection against mortality in murine models at 60 mg/kg, outperforming chloro- and fluoro-substituted derivatives .
- Pyridine-Modified Derivatives : Compounds like 4-fluoro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide showed moderate anticancer activity via pro-apoptotic mechanisms but lower potency than brominated analogs .
Enzyme Inhibition
- DHFR Binding : The dichloro-trichloroethyl derivative (∆G = −9.0 kcal/mol) formed three hydrogen bonds with DHFR’s active site (Asp 21, Ser 59, Tyr 22), surpassing reference compounds like methotrexate (∆G = −8.4 kcal/mol) .
- Lipoxygenase Inhibition: Pyridine-containing derivatives (e.g., 4-chloro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide) exhibited IC₅₀ values comparable to nordihydroguaiaretic acid, a known lipoxygenase inhibitor .
Antioxidant Activity
- Nitro-Substituted Sulfonamides: N-({5-[(3-nitrobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9i) showed significant ABTS•+ scavenging activity (72% at 100 µM), attributed to the nitro group’s radical-stabilizing effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
-
Step 1 : Synthesize the thiadiazole core by reacting thiosemicarbazide with a carboxylic acid derivative (e.g., 2,4,6-trimethylbenzoic acid) under acidic conditions (H₂SO₄ or HCl) .
-
Step 2 : Couple the thiadiazole intermediate with 4-butoxybenzoyl chloride via nucleophilic acyl substitution in pyridine or DMF, which acts as both solvent and base .
-
Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress. Purify via column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (75–90%) are achieved by controlling temperature (60–80°C) and inert atmospheres to prevent oxidation .
- Key Data :
| Parameter | Typical Value |
|---|---|
| Reaction Time | 6–12 hours |
| Solvent | Pyridine/DMF |
| Yield | 75–90% |
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., ¹H NMR: δ 1.0–1.5 ppm for butoxy CH₂; δ 2.2–2.5 ppm for trimethylphenyl CH₃) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 437.5 Da) .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide) .
- X-ray Crystallography : Resolve 3D structure using SHELX programs for crystallographic refinement .
Q. What preliminary biological assays are used to screen its antimicrobial and anticancer potential?
- Methodology :
- Antimicrobial Screening : Use agar diffusion against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined via broth microdilution .
- Anticancer Assays : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated after 48-hour exposure, with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in this compound?
- Methodology :
-
Substituent Variation : Replace the 4-butoxy group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate lipophilicity and target binding .
-
Thiadiazole Modifications : Introduce halogen atoms (e.g., Cl, F) at the phenyl ring to enhance membrane permeability and antimicrobial potency .
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Data Analysis : Compare IC₅₀/MIC values across derivatives. For example, fluorinated analogs show 2–3x higher cytotoxicity than non-halogenated versions .
- SAR Insights :
| Modification | Effect on Activity |
|---|---|
| 4-Butoxy → 4-CF₃ | ↑ Cytotoxicity (IC₅₀ ↓ 40%) |
| Thiadiazole S → O | ↓ Antimicrobial activity |
Q. What computational strategies are employed to identify molecular targets and binding mechanisms?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, Topoisomerase II). The thiadiazole ring shows π-π stacking with hydrophobic pockets, while the benzamide moiety hydrogen-bonds to catalytic residues .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable ligand-protein complexes .
Q. How can conflicting data in biological activity assays be resolved?
- Methodology :
- Dose-Response Curves : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC₅₀ reproducibility .
- Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis in cytotoxicity assays. Conflicting results may arise from varying cell death pathways .
- Control Standardization : Include multiple positive/negative controls (e.g., cisplatin for apoptosis, Triton X-100 for necrosis) to validate assay conditions .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
